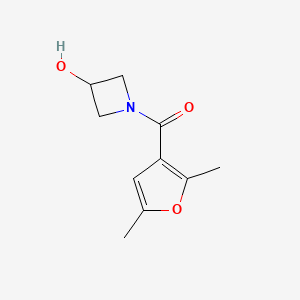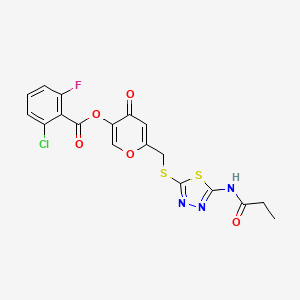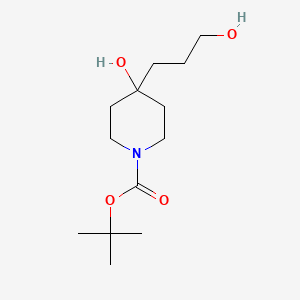![molecular formula C13H13N3O B2535656 N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide CAS No. 2361657-88-5](/img/structure/B2535656.png)
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition to its inhibition of COX-2, this compound has also been shown to inhibit the activity of other enzymes and proteins, including 5-lipoxygenase and nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing researchers to study the effects of these molecules in a controlled environment. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of inflammatory diseases, and the study of its effects on other enzymes and proteins in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide involves the reaction of 1-methylpyrazole with 3-bromobenzaldehyde, followed by the addition of prop-2-enamide. The resulting compound is then purified through recrystallization to obtain a high-purity product.
Aplicaciones Científicas De Investigación
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-6-4-5-10(7-12)11-8-14-16(2)9-11/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWSZFKGIFBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)


![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)

![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)

![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

